N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) Synthesis: This Akt inhibitor, a derivative of the core compound, was synthesized through a multi-step process. The synthesis involved utilizing dihedral angle-based design and molecular dynamics simulations to optimize the structure for selectivity against Akt1 over Akt2. []
(R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate Synthesis: This mefloquine derivative, featuring the core structure, was synthesized and crystallized as a methanol solvate. The synthesis details were not explicitly provided. []
8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate: This derivative features a biphenyl group attached to the piperidine nitrogen and a dihydroquinolinone moiety linked to the piperidine ring. The crystal structure analysis reveals the conformation of the piperidine and dihydroquinolinone rings and the angles between different aromatic rings within the molecule. This information contributes to understanding the spatial arrangement of the molecule and its potential interactions with biological targets. []
(R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate: The crystal structure of this mefloquine derivative provides insights into the spatial orientation of the substituents on the piperidine ring. The hydroxyl and carbonyl groups are positioned on opposite sides of the molecule, enabling their participation in intermolecular interactions, including hydrogen bonding with solvent molecules. []
Hu7691: This derivative acts as a potent and selective inhibitor of the Akt pathway, a critical regulator of cell growth and survival often dysregulated in cancer. Hu7691 exhibits selectivity for inhibiting the Akt1 isoform over Akt2, potentially reducing cutaneous toxicity associated with pan-Akt inhibitors. []
JNJ-27141491: This compound functions as a non-competitive antagonist of the human chemokine receptor CCR2, involved in inflammatory responses. JNJ-27141491 effectively suppresses CCR2-mediated functions, including ligand binding, calcium mobilization, and chemotaxis, without affecting other chemokine receptors. This selectivity highlights its potential as an anti-inflammatory agent. []
Anticancer Agents: Hu7691, a potent and selective Akt inhibitor, demonstrated promising anticancer activity. It showed low toxicity against keratinocytes, suggesting a better cutaneous safety profile compared to pan-Akt inhibitors. Based on its in vivo efficacy and favorable pharmacokinetic properties, Hu7691 received investigational new drug (IND) approval from the National Medical Products Administration (NMPA). [, ]
Anti-inflammatory Agents: JNJ-27141491, a non-competitive CCR2 antagonist, exhibited significant anti-inflammatory activity in preclinical models. It effectively inhibited monocyte and neutrophil recruitment in a lung inflammation model and showed promising results in an experimental autoimmune encephalomyelitis model of multiple sclerosis. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7